4-(Cyclopentylamino)nicotinic acid
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Overview
Description
4-(Cyclopentylamino)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a cyclopentylamino group attached to the fourth position of the nicotinic acid ring. Nicotinic acid and its derivatives are known for their wide range of biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)nicotinic acid typically involves the nucleophilic substitution of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of nicotinic acid derivatives, including this compound, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges . Efforts are being made to develop greener methods for the industrial production of these compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylamino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinic acid oxides, while reduction can produce reduced amines or alcohols.
Scientific Research Applications
4-(Cyclopentylamino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role in enzyme regulation and cellular metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in treating metabolic disorders and its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)nicotinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nicotinic acid receptors and other cellular receptors involved in metabolic processes.
Pathways Involved: It plays a role in redox reactions and can influence pathways related to lipid metabolism, inflammation, and cellular signaling
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Nicotinamide: An amide derivative of nicotinic acid, it is used in various therapeutic applications.
Nicotinamide Riboside: A form of vitamin B3 that is converted to NAD in the body and has unique metabolic effects.
Uniqueness
4-(Cyclopentylamino)nicotinic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentylamino group enhances its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(cyclopentylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-7-12-6-5-10(9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,12,13)(H,14,15) |
InChI Key |
KCIBOMJBGLNXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=C(C=NC=C2)C(=O)O |
Origin of Product |
United States |
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